Absolute Configuration via Chemical Correlation
The absolute configuration of 2-amino-2-phenylbutyric acid enantiomers has been conclusively determined through chemical correlation. (+)-2-Formamido-2-phenylbutyric acid was converted into (−)-2-phenyl-2-p-tolylsulphonylaminobutane, which was also obtained by tosylation of (−)-(S)-2-amino-2-phenylbutane, proving the S-configuration of the (+)-enantiomer [1]. Circular dichroism studies independently confirmed this assignment, with the CD spectrum of (+)-α-ethylphenylglycine consistent with the S-configuration [2]. Consequently, the (R)-enantiomer is the levorotatory (−) form, providing a definitive stereochemical reference for procurement and experimental use.
| Evidence Dimension | Absolute configuration and optical rotation sign of 2-amino-2-phenylbutyric acid enantiomers |
|---|---|
| Target Compound Data | (R)-enantiomer = levorotatory (−); free base CAS 33875-38-6 |
| Comparator Or Baseline | (S)-enantiomer = dextrorotatory (+); CAS 52247-77-5 |
| Quantified Difference | Opposite signs of optical rotation; opposite absolute configuration (R vs S) confirmed by chemical correlation to (S)-2-amino-2-phenylbutane |
| Conditions | Chemical derivatization and chiroptical methods (ORD/CD); solvent systems as reported in Garbarino et al. (1973) and CPB (1975) |
Why This Matters
This definitive stereochemical assignment enables researchers to confidently procure the correct enantiomer for stereospecific synthesis or biological studies where chirality determines activity, avoiding the risk of using the wrong enantiomer.
- [1] Garbarino, J. A., Sierra, J., & Tapia, R. (1973). Stereochemical studies on aromatic α-alkyl-α-amino-acids. Part III. Absolute configuration of 2-amino-2-phenylbutyric acid. Journal of the Chemical Society, Perkin Transactions 1, 1866–1869. View Source
- [2] Studies on Optical Rotatory Dispersion and Circular Dichroism. II. Circular Dichroism of α-Hydroxy- and α-Amino-α-phenyl Ketones. (1975). Chemical and Pharmaceutical Bulletin, 23(3), 527–537. View Source
